molecular formula C4H9ClMg B095220 sec-Butylmagnesium chloride CAS No. 15366-08-2

sec-Butylmagnesium chloride

Cat. No.: B095220
CAS No.: 15366-08-2
M. Wt: 116.87 g/mol
InChI Key: YNLPNVNWHDKDMN-UHFFFAOYSA-M
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Description

sec-Butylmagnesium chloride is an organometallic compound with the molecular formula C4H9ClMg. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in diethyl ether or tetrahydrofuran and is known for its reactivity and utility in various chemical reactions .

Mechanism of Action

Target of Action

Sec-Butylmagnesium chloride is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of this compound are organic compounds with electrophilic carbon atoms, such as carbonyl compounds (aldehydes, ketones, esters, etc.).

Mode of Action

This compound, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by donating its pair of electrons to an electrophilic carbon atom in the target molecule. This nucleophilic attack results in the formation of a new carbon-carbon bond.

Biochemical Pathways

This compound is primarily used in metal-catalyzed cross-coupling reactions with non-activated aryl chlorides . It is also used in the synthesis of various alkoxytrichlorosilanes by reacting with tetrachlorosilane and alcohols . These reactions are key steps in many synthetic pathways in organic chemistry.

Result of Action

The result of this compound’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic molecules, including pharmaceuticals, polymers, and other chemical products.

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to air and moisture , and therefore, must be handled under an inert atmosphere (like nitrogen or argon) and used in anhydrous (water-free) conditions. The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its efficacy. The temperature and solvent used can also influence the reaction rate and product yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

sec-Butylmagnesium chloride is prepared by reacting sec-butyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The general reaction is as follows:

CH3CH2CH(CH3)Cl+MgCH3CH2CH(CH3)MgCl\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{Cl} + \text{Mg} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{MgCl} CH3​CH2​CH(CH3​)Cl+Mg→CH3​CH2​CH(CH3​)MgCl

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is carefully controlled to maintain the desired temperature and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

sec-Butylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions with aryl halides.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.

    Aryl Halides: Undergoes coupling reactions in the presence of palladium or nickel catalysts.

    Tetrachlorosilane and Alcohols: Forms alkoxytrichlorosilanes.

Major Products Formed

Scientific Research Applications

sec-Butylmagnesium chloride is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylmagnesium chloride
  • Isopropylmagnesium chloride
  • n-Butylmagnesium chloride
  • Isobutylmagnesium chloride

Uniqueness

sec-Butylmagnesium chloride is unique due to its specific reactivity profile, which is influenced by the secondary butyl group. This makes it particularly useful in certain synthetic applications where other Grignard reagents might not be as effective .

Biological Activity

sec-Butylmagnesium chloride (s-BuMgCl) is an organomagnesium compound classified as a Grignard reagent. It plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds. This article explores its biological activity, focusing on its chemical properties, applications, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C4_4H9_9ClMg
  • Molecular Weight : 116.02 g/mol
  • CAS Number : 15366-08-2
  • Appearance : Typically a colorless to pale yellow solution in diethyl ether or THF.

The compound is highly reactive due to the presence of the Grignard reagent, which makes it an excellent nucleophile for various organic reactions.

Applications in Organic Synthesis

This compound is primarily used in:

  • Nucleophilic Addition Reactions : It reacts with carbonyl compounds to form alcohols.
  • Cross-Coupling Reactions : It is employed in metal-catalyzed reactions to synthesize complex organic molecules.
  • Polymerization Processes : In particular, it has been used to initiate the polymerization of methyl methacrylate (MMA), leading to various polymeric structures .

Biological Activity and Case Studies

While this compound is not primarily known for direct biological activity, its derivatives and related compounds have shown potential in various applications. Below are some notable studies:

1. Hydrogen Evolution from Decomposition

A study conducted by the Pacific Northwest National Laboratory investigated the decomposition of dibutyl magnesium isomers, including sec-butyl derivatives. The research highlighted that sec-butyl groups decompose at lower temperatures compared to n-butyl groups, making them more reactive under certain conditions. This property can be leveraged for hydrogen storage applications, where efficient hydrogen evolution is crucial .

2. Polymerization of Methyl Methacrylate

In a detailed study on the polymerization of MMA using butylmagnesium chloride, researchers found that this compound facilitated the formation of unique polymer structures. The study utilized NMR spectroscopy to analyze the resulting polymers, confirming that sec-butyl groups significantly influenced the polymer's properties and structure .

Research Findings Summary Table

Study FocusKey FindingsReference
Decomposition for Hydrogen Storagesec-Butyl groups decompose at lower temperatures; potential for MgH2_2 production
Polymerization of Methyl MethacrylateUnique structures formed; significant influence of sec-butyl on polymer properties

Properties

IUPAC Name

magnesium;butane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLPNVNWHDKDMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884834
Record name Magnesium, chloro(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-08-2
Record name Magnesium, chloro(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, chloro(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloro(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butylmagnesium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of sec-Butylmagnesium chloride in the reaction with Dichlorobis(cyclopentadienyl)titanium?

A1: this compound acts as a Grignard reagent in this reaction. [] Grignard reagents are organomagnesium halides known for their nucleophilic properties. In this specific case, this compound likely acts as a nucleophile, attacking the electrophilic titanium center in Dichlorobis(cyclopentadienyl)titanium. This interaction could lead to the substitution of one or both chlorine atoms, forming a new titanium-carbon bond and yielding a new organometallic compound. Further research is needed to elucidate the exact reaction mechanism and products formed.

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